molecular formula C8H18ClNO B2601781 (2R,3R)-3-Methoxy-2-propan-2-ylpyrrolidine;hydrochloride CAS No. 2378490-59-4

(2R,3R)-3-Methoxy-2-propan-2-ylpyrrolidine;hydrochloride

Cat. No.: B2601781
CAS No.: 2378490-59-4
M. Wt: 179.69
InChI Key: ZDOVRZJJMPUHJD-SCLLHFNJSA-N
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Description

(2R,3R)-3-Methoxy-2-propan-2-ylpyrrolidine;hydrochloride is a chiral compound with significant applications in various scientific fields. This compound is known for its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-3-Methoxy-2-propan-2-ylpyrrolidine;hydrochloride typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the reaction of a suitable pyrrolidine derivative with methoxy and isopropyl groups under controlled conditions to achieve the desired product. The reaction conditions often include specific temperatures, solvents, and catalysts to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production while maintaining the stereochemical integrity of the compound .

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-3-Methoxy-2-propan-2-ylpyrrolidine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or alcohols, while substitution reactions may introduce new functional groups such as halides or amines .

Scientific Research Applications

(2R,3R)-3-Methoxy-2-propan-2-ylpyrrolidine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of (2R,3R)-3-Methoxy-2-propan-2-ylpyrrolidine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • (2R,3R)-3-Phenylglycidiol
  • (2R,3R)-2,3-Butanediol
  • (2R,3R)-Dihydroquercetin

Uniqueness

(2R,3R)-3-Methoxy-2-propan-2-ylpyrrolidine;hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications .

Properties

IUPAC Name

(2R,3R)-3-methoxy-2-propan-2-ylpyrrolidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO.ClH/c1-6(2)8-7(10-3)4-5-9-8;/h6-9H,4-5H2,1-3H3;1H/t7-,8-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDOVRZJJMPUHJD-SCLLHFNJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(CCN1)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1[C@@H](CCN1)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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